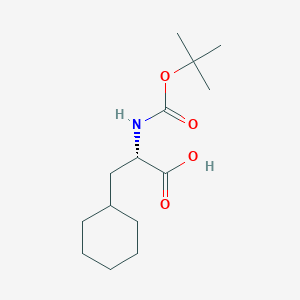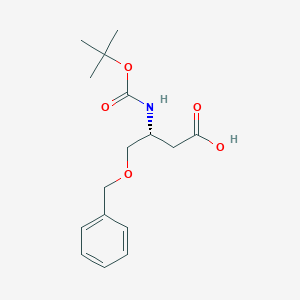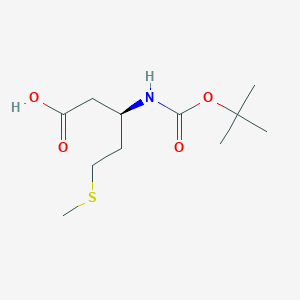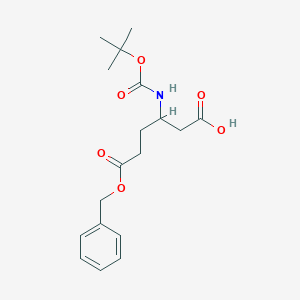
boc-gly-gly-oh
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)glycylglycine, commonly known as Boc-Gly-Gly-OH, is a chemical compound with the molecular formula C9H16N2O5. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis as a protecting group for amino acids to prevent unwanted side reactions during chemical processes .
Mécanisme D'action
Target of Action
Boc-Gly-Gly-OH, also known as N-(tert-butoxycarbonyl)glycylglycine or Boc-Gly-Gly, is a derivative of glycine, an amino acid. It is primarily used in peptide synthesis . The primary targets of this compound are the amino and carboxyl groups of amino acids involved in peptide synthesis .
Mode of Action
The mode of action of this compound involves the protection of amino groups during peptide synthesis . The compound forms tert-butoxycarbonyl amide derivatives with amino groups, which protects these groups from further reaction . This allows for selective acylation of a free amine, facilitating the formation of peptide bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . By protecting certain amino and carboxyl groups, this compound allows for the selective formation of peptide bonds, thereby influencing the synthesis of peptides .
Pharmacokinetics
It is known that the compound is used in the synthesis of peptides, which suggests that its adme (absorption, distribution, metabolism, and excretion) properties would be largely dependent on the specific context of its use .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with specific sequences . By protecting certain groups during synthesis, this compound allows for the formation of peptide bonds in a controlled and selective manner .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness in peptide synthesis can be affected by the pH of the solution . Additionally, the compound’s stability and efficacy can be influenced by temperature and the presence of other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-Gly-Gly-OH can be synthesized through the reaction of glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at ambient temperature . The reaction proceeds as follows:
- Glycine is dissolved in water or THF.
- Sodium hydroxide is added to the solution to make it basic.
- Di-tert-butyl dicarbonate is added to the mixture.
- The reaction mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include additional steps such as purification through crystallization or chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Gly-Gly-OH primarily undergoes deprotection reactions to remove the Boc group, revealing the free amino group for further chemical modifications. The deprotection can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, dichloromethane, methanol.
Protection: Di-tert-butyl dicarbonate, sodium hydroxide, tetrahydrofuran.
Major Products Formed
The major product formed from the deprotection of this compound is glycylglycine, which can be further used in peptide synthesis or other biochemical applications .
Applications De Recherche Scientifique
Boc-Gly-Gly-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins by protecting the amino group of glycine.
Neuroprotective Drugs: Involved in the synthesis of tripeptides like H-Gly-Pro-Glu-OH, which are analogs of neuroprotective drugs.
Biochemical Studies: Utilized in the study of enzyme-substrate interactions and protein folding mechanisms.
Industrial Applications: Employed in the production of pharmaceuticals, cosmetics, and food additives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH): Similar to Boc-Gly-Gly-OH but with a single glycine residue.
N-(tert-Butoxycarbonyl)glycylglycylglycine (Boc-Gly-Gly-Gly-OH): Contains an additional glycine residue compared to this compound.
Uniqueness
This compound is unique due to its specific structure, which includes two glycine residues protected by a Boc group. This structure makes it particularly useful in the synthesis of dipeptides and tripeptides, providing a balance between protection and reactivity .
Propriétés
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-4-6(12)10-5-7(13)14/h4-5H2,1-3H3,(H,10,12)(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBAHOVOSOAFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318732 | |
| Record name | N-(tert-butoxycarbonyl)glycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40318732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31972-52-8 | |
| Record name | 31972-52-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(tert-butoxycarbonyl)glycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40318732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














